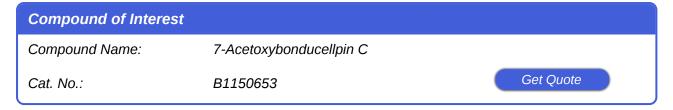


Spectroscopic Data of Bonducellpin C: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for "**7-Acetoxybonducellpin C**" did not yield any publicly available spectroscopic data. This guide therefore focuses on the closely related compound, Bonducellpin C, for which detailed NMR data has been published. It is presumed that the requested compound is a derivative of Bonducellpin C.

This technical guide provides a comprehensive overview of the spectroscopic data for Bonducellpin C, a cassane furanoditerpene isolated from Caesalpinia bonduc. The information herein is compiled from published scientific literature and is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for Bonducellpin C, as reported in the literature. This data is fundamental for the structural elucidation and verification of the compound.

Table 1: ¹H NMR Spectroscopic Data for Bonducellpin C (500 MHz, CDCl₃)



Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
1	4.88	t	3.0
2α	1.85	m	
2β	1.75	m	_
3α	1.60	m	_
3β	1.45	m	_
5	1.55	m	_
6	5.40	dd	9.5, 2.5
7	3.95	d	9.5
9	2.10	m	
11α	1.70	m	_
11β	1.60	m	_
12α	1.95	m	_
12β	1.80	m	_
14	3.50	s	_
15	7.25	d	2.5
16	6.18	d	2.5
17-OCH ₃	3.72	s	
18	1.18	s	_
19	1.15	s	_
20	0.95	s	_
1-OAc	2.05	s	_
6-OAc	2.15	S	-



Table 2: ¹³C NMR Spectroscopic Data for Bonducellpin C (125 MHz, CDCl₃)



Position	Chemical Shift (δ) ppm
1	78.5
2	27.5
3	38.0
4	34.5
5	50.0
6	73.0
7	77.0
8	45.0
9	52.0
10	37.0
11	22.0
12	30.0
13	125.0
14	48.0
15	140.0
16	110.0
17	173.5
18	28.0
19	25.0
20	15.0
1-OAc (C=O)	170.5
1-OAc (CH ₃)	21.0
6-OAc (C=O)	170.0



6-OAc (CH₃)	21.5
17-OCH₃	52.5

Infrared (IR) and Mass Spectrometry (MS) Data

While specific IR and MS data for Bonducellpin C were not explicitly found in the initial searches, data for closely related Bonducellpins A and D were available. Based on the structural similarities, the following characteristic data can be anticipated for Bonducellpin C.

- Infrared (IR) Spectroscopy: The IR spectrum of Bonducellpin C is expected to show characteristic absorption bands for hydroxyl and ester functionalities.
 - OH stretch: A broad absorption band around 3400-3500 cm⁻¹.
 - C=O stretch (ester): A strong absorption band around 1735 cm⁻¹.
- Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) would be the preferred method for determining the molecular formula of Bonducellpin C. The spectrum would be expected to show a prominent pseudomolecular ion peak ([M+H]⁺ or [M+Na]⁺).

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a natural product like Bonducellpin C, based on standard laboratory practices.

3.1. NMR Spectroscopy

- Sample Preparation: A sample of the purified compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).



- ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
- 13C NMR Acquisition: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single peaks for each carbon atom. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
- 2D NMR Acquisition: COSY, HSQC, and HMBC experiments are performed to establish
 proton-proton correlations, direct carbon-proton correlations, and long-range carbon-proton
 correlations, respectively. These experiments are crucial for the complete assignment of all
 proton and carbon signals.

3.2. Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the dry sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded from a thin film of the compound deposited on a salt plate (e.g., NaCl or KBr) from a volatile solvent.
- Instrumentation: The IR spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The data is presented as a plot of percent transmittance versus wavenumber (cm⁻¹).

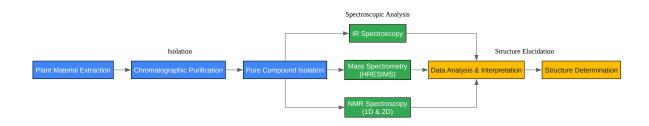
3.3. Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation: High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
- Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. The data is acquired in positive or negative ion mode to observe the pseudomolecular ions. The accurate mass measurement allows for the determination of the elemental composition and molecular formula.



Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product isolate.



Click to download full resolution via product page

Caption: General workflow for natural product spectroscopic analysis.

 To cite this document: BenchChem. [Spectroscopic Data of Bonducellpin C: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150653#spectroscopic-data-for-7-acetoxybonducellpin-c-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com